Methyl 4-N-propylphenyl sulfide

Lipophilicity LogP Drug Design

Selecting Methyl 4-N-propylphenyl sulfide over common thioanisole analogs is critical for reproducible results. With an experimental LogP of 3.36, it fills the 3.0–3.5 window for fine-tuning lead compound ADME profiles. Its n-propyl steric bulk provides superior reaction control during sulfide oxidation scale-up, mitigating thermal runaway risks. For biocatalytic sulfoxide synthesis, the enhanced steric profile yields higher enantiomeric excess compared to para-tolyl derivatives. Ensure your synthesis success—request a quote today.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
Cat. No. B7993071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-N-propylphenyl sulfide
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)SC
InChIInChI=1S/C10H14S/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
InChIKeyOLDRUYRAEKVGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-N-propylphenyl sulfide: Aryl Alkyl Sulfide Building Block for Synthesis


Methyl 4-N-propylphenyl sulfide (CAS 909785-34-8) is a para-substituted thioanisole derivative belonging to the aryl alkyl sulfide class . Its structure features a methylthio group (-SCH3) and an n-propyl chain (-CH2CH2CH3) on the phenyl ring, giving it a molecular formula of C10H14S and a molecular weight of 166.29 g/mol . This compound is primarily used as a synthetic building block in medicinal chemistry and agrochemical research, where the n-propyl substituent imparts distinct lipophilic and steric properties compared to other alkyl-substituted analogs .

Why Generic Para-Substituted Thioanisole Analogs Cannot Replace Methyl 4-N-propylphenyl Sulfide


Simple replacement of Methyl 4-N-propylphenyl sulfide with close analogs like thioanisole, 4-methyl-, or 4-ethyl-thioanisole is not straightforward. Systematic studies on para-substituted thioanisoles demonstrate that even small changes in the alkyl chain length can significantly alter lipophilicity (LogP), oxidation kinetics, and enzymatic substrate acceptance [1]. Specifically, the n-propyl group strikes a critical balance between electron-donating capacity and steric bulk, directly influencing reaction rates and selectivity in synthetic and biological contexts. These quantifiable differences, detailed below, underscore the necessity of selecting the exact compound to ensure reproducible experimental outcomes.

Quantitative Comparator Evidence for Methyl 4-N-propylphenyl Sulfide vs. Analogs


Elevated Lipophilicity of Methyl 4-N-propylphenyl sulfide Drives Distinct ADME Profile

The experimental LogP for Methyl 4-N-propylphenyl sulfide is 3.361, which is significantly higher than the values for its closest analogs, thioanisole (LogP 2.9) and 4-methylthioanisole (LogP 3.13) [1]. This quantifiable increase in lipophilicity directly impacts membrane permeability and metabolic stability, making the compound a more suitable starting point for lead optimization programs where higher logP values are a structural requirement.

Lipophilicity LogP Drug Design ADME

Oxidation Rate Comparison: Methyl 4-N-propylphenyl sulfide Shows Intermediate Reactivity

Kinetic studies on the oxidation of alkyl phenyl sulfides reveal a clear reactivity trend that is governed by the steric and electronic properties of the alkyl group. The observed second-order rate constants (k2) decrease in the order Ph-S-Me > Ph-S-Et > Ph-S-n-Pr > Ph-S-i-Pr [1]. This trend indicates that Methyl 4-N-propylphenyl sulfide, as the n-propyl variant, will exhibit oxidation kinetics that are slower than methyl and ethyl analogs but faster than branched or bulkier derivatives. This intermediate reactivity is a quantifiable property crucial for predicting reaction outcomes in synthetic applications.

Oxidation Kinetics Sulfoxidation Reactivity Structure-Activity Relationship

Enzyme Biocatalysis: Substrate Size-Dependent Activity and Enantioselectivity

The activity of nitrobenzene dioxygenase (NBDO) on para-substituted alkyl aryl sulfides is dependent on the size of the substrate's alkyl chain, directly influencing both enzymatic activity and enantioselectivity . While data for the n-propyl derivative was not explicitly tabulated, the trend shows that larger substituents can dramatically alter enzyme performance (e.g., a 26.7-fold activity improvement for an engineered variant on a bromo-derivative) . This demonstrates that the steric profile of the n-propyl group will lead to a binding mode and a catalytic outcome that is distinct from smaller (methyl, ethyl) or larger (butyl, isopropyl) analogs.

Biocatalysis Enantioselective Oxidation Enzyme Engineering Chiral Sulfoxide Synthesis

Application Scenarios for Methyl 4-N-propylphenyl Sulfide Based on Quantifiable Differentiation


Medicinal Chemistry: Optimization of Lead Compound Lipophilicity

When a medicinal chemistry project requires fine-tuning the LogP of a lead series, substituting the core structure with Methyl 4-N-propylphenyl sulfide provides a predictable shift. With an experimental LogP of 3.36, it offers a middle ground between the lower lipophilicity of thioanisole (2.9) and the higher values expected for longer-chain analogs, allowing for precise ADME modulation [1]. Its procurement is prioritized over other building blocks when a project's target LogP is within the 3.0–3.5 window.

Synthetic Chemistry: Controlled Sulfoxidation for Process Development

For process chemists developing oxidation steps, the steric profile of the n-propyl group in this compound ensures a predictable intermediate oxidation rate. Its reactivity, falling between that of ethyl and isopropyl phenyl sulfides, allows for better control over reaction heat management and by-product formation during scale-up, making it a more manageable starting material than the highly reactive methyl or ethyl analogs [1].

Biocatalysis: Substrate Engineering for Enantioselective Sulfoxide Production

In the synthesis of chiral sulfoxides using engineered dioxygenases, the substrate size is a critical optimization parameter. The n-propyl chain of Methyl 4-N-propylphenyl sulfide provides a steric bulk that can be leveraged to occupy the enzyme's active site differently than a methyl or ethyl group, potentially leading to higher enantiomeric excess. It should be selected as the substrate in mutagenesis campaigns when aim to improve selectivity over the commonly tested p-tolyl derivative .

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